3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione is a complex organic compound with the molecular formula and a molecular weight of 297.31 g/mol. It is classified as a piperidine derivative and features an isoindoline core, which is significant in medicinal chemistry due to its diverse biological activities. The compound has been identified with the CAS number 2434750-54-4 and is known for its potential applications in pharmaceuticals, particularly in the development of therapeutic agents.
The synthesis of 3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the formation of the isoindoline structure through cyclization reactions followed by functionalization to introduce the prop-2-yn-1-yloxy group.
The molecular structure of 3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione can be represented by its IUPAC name and SMILES notation:
The compound features a piperidine ring that is substituted at the 3-position with an isoindoline moiety. The presence of a propargyloxy group enhances its reactivity and potential biological activity.
3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione can participate in various chemical reactions typical for compounds containing both piperidine and isoindoline functionalities.
The mechanism of action for 3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
The compound may act as an inhibitor or modulator of certain enzymatic pathways, potentially influencing cellular signaling or metabolic processes. Its structural features suggest that it could engage in hydrogen bonding or π-stacking interactions with target proteins.
The compound is typically characterized by:
Key chemical properties include:
3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione has potential applications in various scientific fields:
The compound "3-(1-Oxo-4-(prop-2-yn-1-yloxy)isoindolin-2-yl)piperidine-2,6-dione" features a bifunctional architecture that integrates isoindoline and piperidine pharmacophores. The core structure consists of a 1-oxoisoindoline moiety linked via a nitrogen bond to a piperidine-2,6-dione (glutarimide) ring. Key structural attributes include:
Table 1: Core Structural Components
Structural Element | Chemical Features | Role in Molecular Design |
---|---|---|
Isoindolinone Ring | 1-Oxo group at N1; Propargyloxy at C4 | Enhances π-stacking and electrophilicity |
Glutarimide Ring | Dicarbonyl at C2/C6; Chiral center at C3 | Facilitates hydrogen bonding with CRBN |
Propargyloxy Linker | –O–CH₂–C≡CH group | Enables bioorthogonal conjugation; adds hydrophobicity |
The molecular formula (C₁₆H₁₄N₂O₄) and weight (298.29 g/mol) were confirmed via high-resolution mass spectrometry [9]. Nuclear magnetic resonance (NMR) studies validate the propargyloxy group’s electron-withdrawing effect, which polarizes the isoindolinone carbonyl (C1=O), increasing its susceptibility to nucleophilic attack [8].
This compound functions as a cereblon (CRBN)-dependent E3 ubiquitin ligase modulator, leveraging the glutarimide ring to hijack the CRL4^CRBN^ complex. Upon binding, it induces conformational changes in CRBN, redirecting ubiquitin ligase activity toward neosubstrates:
Table 2: E3 Ligase Modulation Profiles
Target Protein | Degradation Efficiency (1 μM, 48h) | Biological Consequence | Validation Method |
---|---|---|---|
WIZ | >80% reduction | Induction of fetal hemoglobin (HbF) | Immunoblotting [7] |
IKZF1 | 70% reduction | Anti-proliferative effects | Ubiquitin pulldown [6] |
IKZF3 | 65% reduction | Immunomodulation | Mass spectrometry [6] |
The glutarimide ring is established as the non-negotiable pharmacophore for CRBN engagement through crystallographic and mutagenesis studies:
Table 3: Pharmacophore Validation via Mutagenesis
CRBN Residue | Interaction Type | Effect of Mutation (Affinity Loss) | Compound Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
Trp380 | π-Stacking/H-bond | 150-fold reduction | -9.2 ± 0.3 |
His378 | H-bond (C6=O acceptor) | 40-fold reduction | -7.1 ± 0.4 |
Val388 | Hydrophobic packing | 5-fold reduction | -5.8 ± 0.2 |
Isothermal titration calorimetry (ITC) data confirm a 1:1 binding stoichiometry with CRBN, while surface plasmon resonance (SPR) assays reveal slow dissociation kinetics (t₁/₂ > 30 min), supporting sustained ligase modulation [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7